

Introduction: A Versatile Heterocyclic Ketone Building Block

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Compound of Interest

Compound Name: 2-(2-Trifluoromethylbenzoyl)pyridine

CAS No.: 898779-76-5

Cat. No.: B1321341

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2-(2-Trifluoromethylbenzoyl)pyridine is a diaryl ketone featuring a pyridine ring linked to a 2-trifluoromethylphenyl group via a carbonyl bridge. As a chemical entity, it occupies a valuable space in synthetic and medicinal chemistry. The molecule synergistically combines the structural features of two important pharmacophores: the pyridine ring, a common motif in numerous approved drugs, and the trifluoromethyl (-CF₃) group.

The presence of the trifluoromethyl group is particularly significant in modern drug design. It is known to enhance key molecular properties such as metabolic stability, lipophilicity, and binding affinity by acting as a bioisostere for other groups and through its strong electron-withdrawing nature.[1][2] The pyridine moiety offers a basic nitrogen atom that can participate in hydrogen bonding and serve as a handle for further chemical modification.[3] Consequently, **2-(2-Trifluoromethylbenzoyl)pyridine** is not merely a chemical compound but a strategic building block for creating more complex molecules with potential applications in agrochemicals and pharmaceuticals.[1][4] This guide provides a technical overview of its properties, a plausible synthetic route, analytical characterization, and potential applications.

Physicochemical and Structural Data

The fundamental properties of **2-(2-Trifluoromethylbenzoyl)pyridine** are summarized below. As a specialized intermediate, comprehensive physical data like melting or boiling points are not always published and should be determined empirically.

Property	Value	Source
CAS Number	898779-76-5	N/A
Molecular Formula	C ₁₃ H ₈ F ₃ NO	Calculated
Molecular Weight	267.21 g/mol	Calculated
IUPAC Name	(2-Pyridinyl)(2-(trifluoromethyl)phenyl)methanone	IUPAC Nomenclature
Canonical SMILES	<chem>C1=CC=C(C(=C1)C(=O)C2=C</chem> <chem>C=CC=N2)C(F)(F)F</chem>	PubChem Standard
InChIKey	YWGYQJNYWWBTMN- UHFFFAOYSA-N	PubChem Standard

Proposed Synthesis and Purification Workflow

While specific, published synthetic procedures for **2-(2-Trifluoromethylbenzoyl)pyridine** are not abundant in readily available literature, a reliable route can be designed based on established organometallic chemistry principles. A Grignard reaction represents a robust and logical approach.

This method involves the preparation of a pyridyl Grignard reagent, which then acts as a nucleophile, attacking an appropriate electrophilic acyl donor, such as an acid chloride or ester derived from 2-(trifluoromethyl)benzoic acid.

Causality in Experimental Design

- **Grignard Reagent Formation:** The reaction of 2-bromopyridine with magnesium turnings forms 2-pyridylmagnesium bromide. This step must be conducted under strictly anhydrous (moisture-free) conditions, as Grignard reagents are highly reactive towards protic solvents like water, which would quench the reagent and halt the reaction.
- **Nucleophilic Acyl Substitution:** The Grignard reagent is then added to 2-(trifluoromethyl)benzoyl chloride. The reaction is typically performed at a low temperature

(e.g., 0 °C or below) to control the reactivity of the organometallic reagent and minimize the formation of side products, such as those from double addition.

- **Workup and Purification:** The reaction is quenched with an aqueous solution (e.g., saturated ammonium chloride) to hydrolyze the intermediate magnesium alkoxide and to dissolve the resulting magnesium salts. The crude product is then extracted into an organic solvent. Purification via flash column chromatography on silica gel is standard for removing unreacted starting materials and byproducts to yield the pure ketone.

Step-by-Step Laboratory Protocol

Materials:

- 2-Bromopyridine
- Magnesium turnings
- Anhydrous tetrahydrofuran (THF)
- 2-(Trifluoromethyl)benzoyl chloride
- Saturated aqueous ammonium chloride (NH₄Cl) solution
- Ethyl acetate
- Brine (saturated NaCl solution)
- Anhydrous sodium sulfate (Na₂SO₄)
- Silica gel for column chromatography

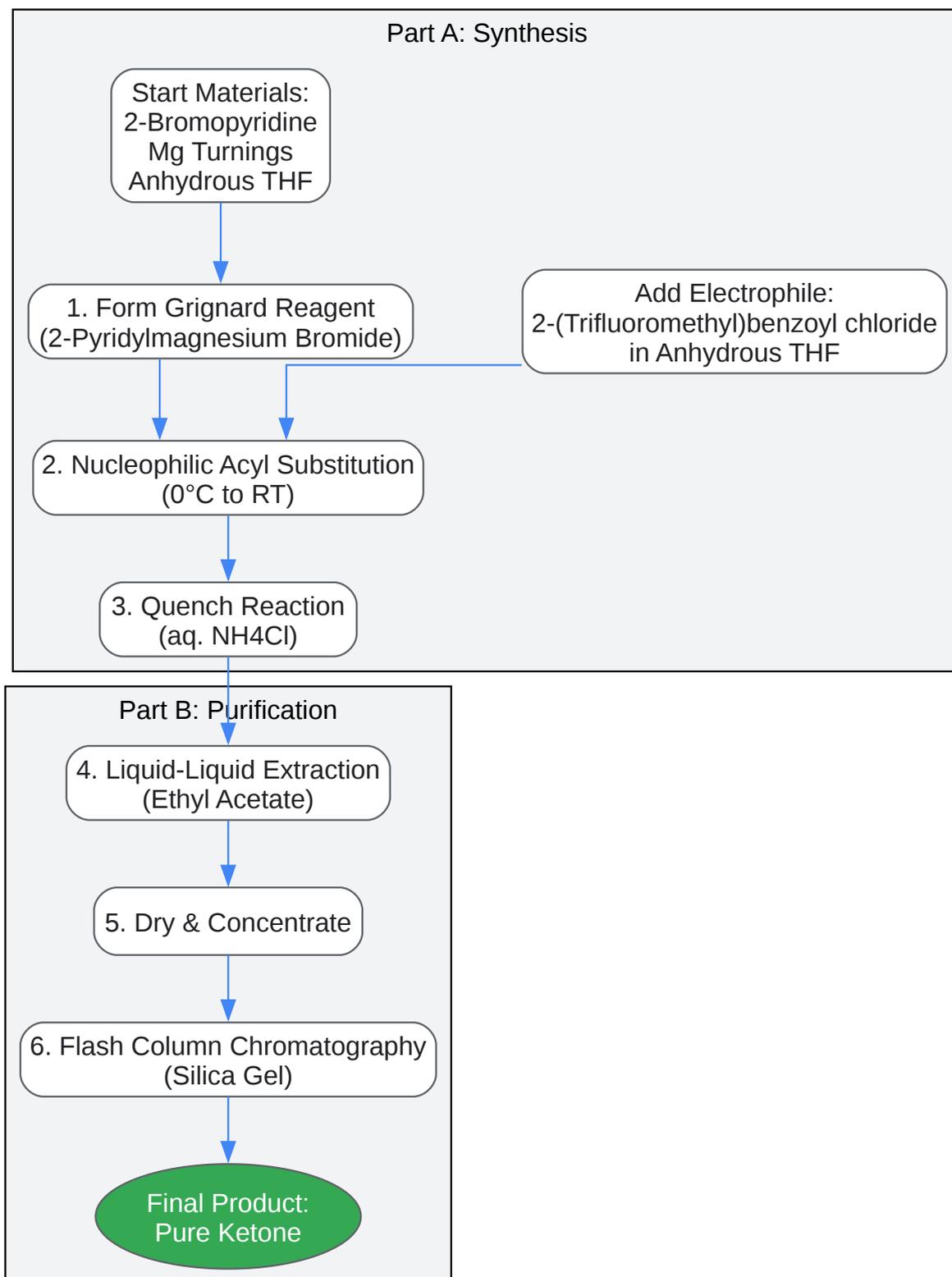
Protocol:

- **Grignard Reagent Preparation:** a. Add magnesium turnings (1.2 equivalents) to a flame-dried, three-neck flask under an inert atmosphere (e.g., nitrogen or argon). b. Add anhydrous THF via syringe. c. Slowly add a solution of 2-bromopyridine (1.0 equivalent) in anhydrous THF to the magnesium suspension. A small crystal of iodine may be added to initiate the

reaction if necessary. d. Stir the mixture at room temperature until the magnesium is consumed (typically 1-2 hours).

- Acylation Reaction: a. Cool the freshly prepared Grignard reagent to 0 °C in an ice bath. b. Slowly add a solution of 2-(trifluoromethyl)benzoyl chloride (1.05 equivalents) in anhydrous THF to the Grignard solution. c. Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
- Workup and Extraction: a. Cool the reaction mixture back to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl solution. b. Transfer the mixture to a separatory funnel and extract three times with ethyl acetate. c. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
- Purification: a. Concentrate the filtrate under reduced pressure to obtain the crude product. b. Purify the crude material by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes). c. Combine the fractions containing the pure product and evaporate the solvent to yield **2-(2-trifluoromethylbenzoyl)pyridine**.

Synthesis and Purification Workflow Diagram



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Caption: Proposed workflow for the synthesis and purification of **2-(2-Trifluoromethylbenzoyl)pyridine**.

Analytical Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized compound.^[5] For a novel or non-commercial compound, this involves a suite of spectroscopic techniques. The expected data is presented below.

Technique	Expected Observations
¹ H NMR	Aromatic protons on the pyridine ring would appear between δ 7.5-8.8 ppm. Protons on the trifluoromethyl-substituted benzene ring would appear between δ 7.6-8.0 ppm. The complex splitting patterns would be consistent with the substitution on both rings. ^{[6][7]}
¹³ C NMR	The carbonyl carbon (C=O) signal would be significantly downfield, expected around δ 190-195 ppm. The CF ₃ carbon would show a characteristic quartet due to C-F coupling. Aromatic carbons would appear in the δ 120-155 ppm range. ^[7]
¹⁹ F NMR	A single sharp signal would be expected for the -CF ₃ group, as all three fluorine atoms are chemically equivalent.
HRMS (ESI+)	High-Resolution Mass Spectrometry should confirm the molecular formula. Expected m/z for [M+H] ⁺ : 268.0631 (Calculated for C ₁₃ H ₉ F ₃ NO ⁺). ^[5]
FT-IR	A strong absorption band characteristic of the carbonyl (C=O) stretch would be prominent, typically around 1670-1690 cm ⁻¹ .

Applications in Research and Development

The true value of **2-(2-Trifluoromethylbenzoyl)pyridine** lies in its potential as a versatile intermediate for constructing more complex, high-value molecules.

Scaffold for Drug Discovery

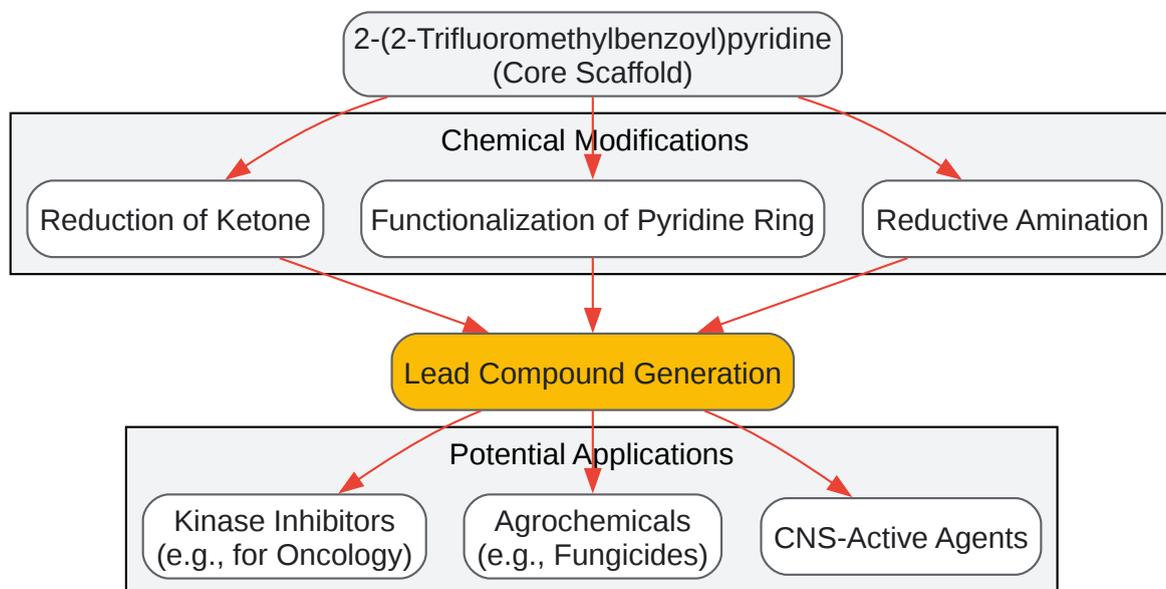
The diaryl ketone structure serves as a rigid scaffold that can be elaborated upon to target various biological systems. Pyridine-containing compounds are known to act as inhibitors for a wide range of enzymes, including kinases. For example, derivatives of pyridine have been successfully developed as FMS-like tyrosine kinase 3 (FLT3) inhibitors for treating acute myeloid leukemia.[8] The ketone functionality in this molecule is a key reactive site, allowing for transformations such as:

- Reduction to a secondary alcohol, introducing a chiral center and a hydrogen-bond donor.
- Reductive amination to form complex amines.
- Wittig reactions or similar olefination chemistry to create carbon-carbon double bonds.

Intermediate for Agrochemicals

While this specific ketone may not be a direct precursor, related structures like 2-trifluoromethylbenzoyl chloride are used to synthesize potent agrochemicals.[9] For instance, the fungicide and nematicide Fluopyram, which functions by inhibiting the mitochondrial complex II pathway, is synthesized via an amidation reaction with a benzoyl chloride derivative.[9][10] This highlights the utility of the 2-(trifluoromethyl)benzoyl moiety in developing active ingredients for crop protection.[4]

Illustrative Role as a Chemical Building Block



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Caption: Role of the core scaffold in generating diverse lead compounds for various applications.

Safety and Handling

No specific toxicology data for **2-(2-Trifluoromethylbenzoyl)pyridine** is readily available. Therefore, it must be handled with the standard precautions applicable to new chemical entities of unknown toxicity.

- Engineering Controls: Handle only within a certified chemical fume hood to avoid inhalation of dust or vapors.
- Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and ANSI-approved safety glasses or goggles.
- Handling: Avoid direct contact with skin and eyes. Avoid generating dust.

- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

Researchers should always consult the material-specific Safety Data Sheet (SDS) provided by the supplier before handling this compound.

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